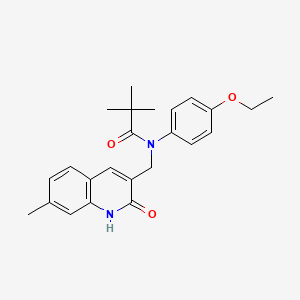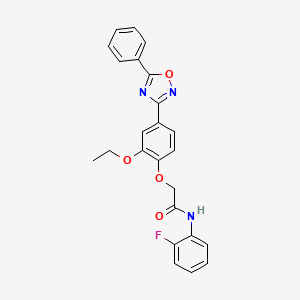
N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential use in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which plays a critical role in regulating intracellular pH and cell volume. In
Mécanisme D'action
N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide acts as a selective inhibitor of the NHE, which is a transmembrane protein that regulates intracellular pH and cell volume. The NHE is activated in response to various stimuli, including changes in extracellular pH, osmolality, and cell volume. The activation of NHE leads to the influx of Na+ and the efflux of H+, resulting in an increase in intracellular pH and cell volume. N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide inhibits the NHE by binding to the extracellular domain of the protein, thereby preventing the influx of Na+ and the efflux of H+. This results in a decrease in intracellular pH and cell volume.
Biochemical and Physiological Effects
N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and migration of cancer cells, possibly through the modulation of intracellular pH and cell volume. N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide has also been shown to modulate the activity of ion channels, including the voltage-gated potassium channel and the calcium-activated potassium channel. These effects suggest that N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide may have broad applications in the study of ion channel function and cellular physiology.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide has several advantages for lab experiments. The compound is readily available, and its synthesis has been well-established. N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to the use of N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide in lab experiments. The compound has been shown to have off-target effects, including the inhibition of other ion channels. Additionally, the effects of N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide may be cell-type specific, which may limit its utility in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide. One area of research is the development of more selective NHE inhibitors that do not have off-target effects. Another area of research is the investigation of the effects of N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide on other ion channels and cellular processes. Additionally, the potential therapeutic applications of N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide in the treatment of cancer and other diseases should be explored. Overall, the study of N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide has the potential to provide valuable insights into ion channel function and cellular physiology.
Méthodes De Synthèse
The synthesis of N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide involves the reaction of 4-(N-isobutylsulfamoyl)phenol with 2-chloroacetic acid, followed by the reaction of the resulting intermediate with 3-ethoxypropylamine. The final compound is obtained through purification and isolation steps. The synthesis of N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide has been well-established, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide has been extensively studied for its potential use in scientific research. The compound has been shown to inhibit the NHE in various cell types, including cancer cells, cardiac myocytes, and neurons. The inhibition of NHE by N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide has been implicated in the regulation of intracellular pH, cell volume, and cell migration. N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide has also been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel and the calcium-activated potassium channel. These findings suggest that N-(3-ethoxypropyl)-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide may have broad applications in the study of ion channel function and cellular physiology.
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5S/c1-4-23-11-5-10-18-17(20)13-24-15-6-8-16(9-7-15)25(21,22)19-12-14(2)3/h6-9,14,19H,4-5,10-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOZNIOKKCTVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-2-{4-[(2-methylpropyl)sulfamoyl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




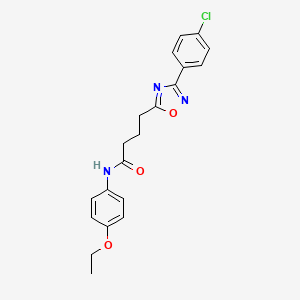
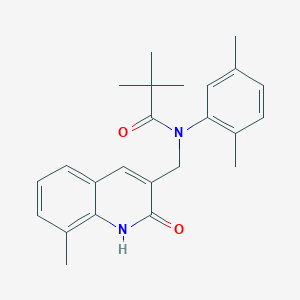



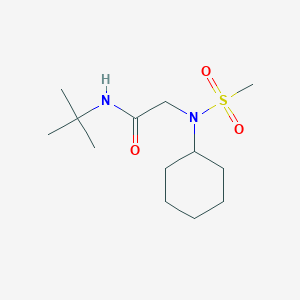
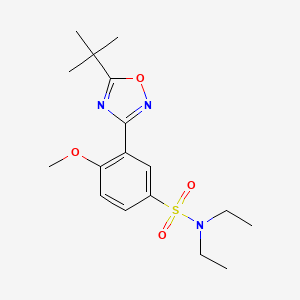
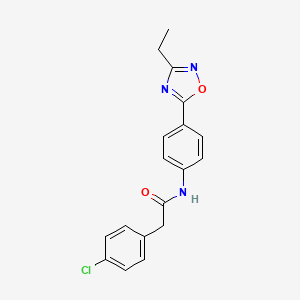
![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)
